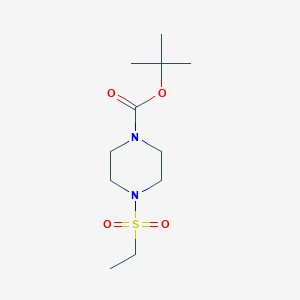

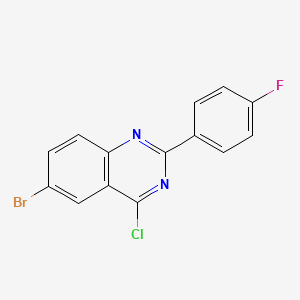

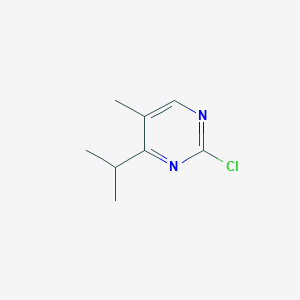

![molecular formula C13H7F3O2 B1393615 3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1184828-51-0](/img/structure/B1393615.png)

3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient and practical method has been reported for accessing 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine, a key intermediate for Fluxapyroxad . . This process was an improvement in the manufacture of biphenyl compounds by Suzuki–Miyaura coupling, which enabled catalyst loading as low as 0.04 mol% .

Chemical Reactions Analysis

The synthesis of 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine involves a Suzuki–Miyaura coupling . This is a type of palladium or nickel-catalyzed cross-coupling reaction, which has been extensively utilized due to the large substrate scope and milder conditions involved .

Applications De Recherche Scientifique

1. Organic Chemistry - Synthesis of Fluxapyroxad Fluxapyroxad is a fungicide that has a trifluoromethyl group incorporated . The compound “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is a key intermediate in the synthesis of Fluxapyroxad . The specific methods of application or experimental procedures for this synthesis are not detailed in the available sources. The outcome of this application is the production of Fluxapyroxad, a fungicide used in agriculture .

2. Organic Chemistry - Trifluoromethylation The trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . While “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in trifluoromethylation reactions due to the presence of the trifluoromethyl group. The specific methods of application or experimental procedures for this are not detailed in the available sources. The outcome of this application is the production of trifluoromethylated compounds, which are used in various pharmaceuticals and agrochemicals .

3. Organic Chemistry - Suzuki–Miyaura Coupling The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boron compound and an organic halide . While “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is not specifically mentioned, it’s possible that it could be used in this reaction due to the presence of the boron reagent . The specific methods of application or experimental procedures for this are not detailed in the available sources. The outcome of this application is the production of biaryl compounds, which are used in various pharmaceuticals and agrochemicals .

4. Agriculture - Fluxapyroxad Fungicide Fluxapyroxad is a fungicide used in agriculture . The compound “3,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carboxylic acid” is a key intermediate in the synthesis of Fluxapyroxad . The specific methods of application or experimental procedures for this synthesis are not detailed in the available sources. The outcome of this application is the production of Fluxapyroxad, a fungicide used in agriculture .

Orientations Futures

Thermotropic liquid crystals such as 3,4,5-trifluoro-4′-(trans-4-propylcyclohexyl)biphenyl have been found to enable large-area perovskite films that are uniform, low in defects, and stable against environmental stress factors . This suggests potential future directions for the use of trifluoro compounds in the development of efficient and stable perovskite solar modules .

Propriétés

IUPAC Name |

4-(3,5-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAKXJKAHWLDKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681123 |

Source

|

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1184828-51-0 |

Source

|

| Record name | 3,3',5'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

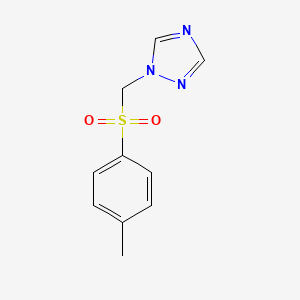

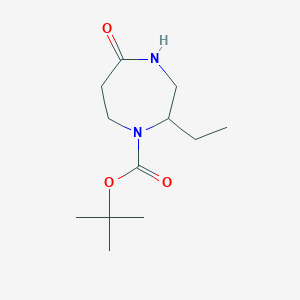

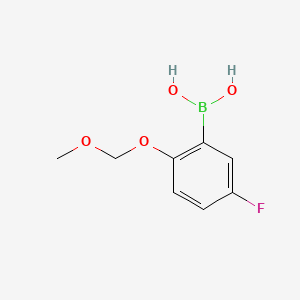

![1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole](/img/structure/B1393537.png)

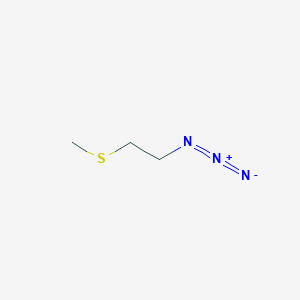

![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)